ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate
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Overview
Description
ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the thiophene ring: Starting with a thiophene precursor, various substituents are introduced through electrophilic aromatic substitution.
Introduction of the benzodioxole group: This step often involves a palladium-catalyzed cross-coupling reaction.
Attachment of the trimethoxybenzoyl group: This is usually achieved through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a specific enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoate
- 1-(1,3-Benzodioxol-5-ylmethyl)-3-(1-benzyl-4-piperidinyl)-2-ethylguanidine
Uniqueness
ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO8S/c1-6-33-26(29)22-14(2)21(10-15-7-8-17-18(9-15)35-13-34-17)36-25(22)27-24(28)16-11-19(30-3)23(32-5)20(12-16)31-4/h7-9,11-12H,6,10,13H2,1-5H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZPMAOTTKGPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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